2-(Methylsulfonyl)imidazole-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)imidazole-5-carboxylic Acid is a heterocyclic compound that features an imidazole ring substituted with a methylsulfonyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)imidazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfonylating agent, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts such as nickel and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)imidazole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.
Substitution: The imidazole ring can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the imidazole ring .
Scientific Research Applications
2-(Methylsulfonyl)imidazole-5-carboxylic Acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Methylsulfonyl)imidazole-5-carboxylic Acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions that modulate the activity of these targets . The specific pathways involved depend on the context in which the compound is used, such as inhibiting an enzyme or activating a receptor.
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-carboxylic Acid: Similar structure but lacks the methylsulfonyl group.
2-(Methylthio)imidazole-5-carboxylic Acid: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(Methylsulfonyl)imidazole-4-carboxylic Acid: Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness
2-(Methylsulfonyl)imidazole-5-carboxylic Acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields and provides opportunities for further chemical modifications .
Properties
Molecular Formula |
C5H6N2O4S |
---|---|
Molecular Weight |
190.18 g/mol |
IUPAC Name |
2-methylsulfonyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4S/c1-12(10,11)5-6-2-3(7-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |
InChI Key |
ZPACWWMJIYDDEH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.